Diphenyl(silane-d2)

Organometallic mechanism Nickel pincer catalysis Kinetic isotope effect

Diphenyl(silane‑d₂) (CAS 17950‑94‑6) is a deuterium‑labeled organosilicon compound in which both hydridic hydrogens of the parent diphenylsilane (Ph₂SiH₂, CAS 775‑12‑2) are replaced by deuterium (²H), yielding the formula (C₆H₅)₂SiD₂ [REFS‑1]. This isotopologue is commercially supplied at ≥97 atom % D isotopic enrichment and ≥99 % chemical purity (CP) [REFS‑2].

Molecular Formula C12H12Si
Molecular Weight 186.32 g/mol
CAS No. 17950-94-6
Cat. No. B093197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(silane-d2)
CAS17950-94-6
Molecular FormulaC12H12Si
Molecular Weight186.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[SiH2]C2=CC=CC=C2
InChIInChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2/i13D2
InChIKeyVDCSGNNYCFPWFK-KLTYLHELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl(silane-d2) (CAS 17950-94-6): A Purchaser's Guide to the Deuterated Hydrosilane for Mechanistic Isotopic Tracing


Diphenyl(silane‑d₂) (CAS 17950‑94‑6) is a deuterium‑labeled organosilicon compound in which both hydridic hydrogens of the parent diphenylsilane (Ph₂SiH₂, CAS 775‑12‑2) are replaced by deuterium (²H), yielding the formula (C₆H₅)₂SiD₂ [REFS‑1]. This isotopologue is commercially supplied at ≥97 atom % D isotopic enrichment and ≥99 % chemical purity (CP) [REFS‑2]. Its primary utility lies in the mechanistic interrogation of Si–H bond activation processes, where the Si–D bond serves as a silent isotopic reporter for kinetic, regiochemical, and stereochemical analyses that are inaccessible with the protio analog.

Diphenyl(silane-d2) Procurement: Why Ordinary Diphenylsilane Cannot Substitute for Isotopic Labeling Requirements


Generic diphenylsilane (Ph₂SiH₂) is chemically competent for hydrosilylation and conjugate reduction, but it cannot provide the isotopic differentiation required for mechanistic pathway determination, kinetic isotope effect (KIE) quantification, or stereochemical tracing [REFS‑1]. Protio‑silane transfers a hydrogen atom that is indistinguishable from solvent‑derived protons in common aqueous or protic work‑up conditions, rendering deuterium‑incorporation experiments that employ Ph₂SiH₂ with D₂O ambiguous regarding the source of the transferred hydrogen [REFS‑2]. In contrast, diphenyl(silane‑d₂) introduces deuterium directly at the point of Si–H(D) bond cleavage, allowing regio‑ and stereoselective deuterium placement that is quantitatively assignable by ¹H/²H NMR or mass spectrometry. This capability is not achievable by post‑reaction deuteration or by mixing Ph₂SiH₂ with an external deuterium source, because such approaches produce isotopomeric mixtures that dilute site‑specific enrichment and confound mechanistic interpretation [REFS‑3].

Diphenyl(silane-d2) Evidence Guide: Quantitative Isotopic Differentiation Over Diphenylsilane in Catalytic and Stoichiometric Transformations


Net Kinetic Isotope Effect (k_H/k_D) of 1.3–1.4 in Pincer‑Nickel‑Mediated Si–H/Si–D Activation

When pincer‑nickel complex 1‑OSiMe₃ reacts with excess Ph₂SiH₂ versus Ph₂SiD₂, a net primary kinetic isotope effect of k_H/k_D = 1.3–1.4 is observed at room temperature [REFS‑1]. This quantifies the degree to which Si–H bond cleavage participates in the rate‑determining step and would be undetectable using only the protio silane.

Organometallic mechanism Nickel pincer catalysis Kinetic isotope effect

KIE of 2.1 ± 0.1 for Vanadium‑Mediated Si–H/Si–D Cleavage in Cp(dmpe)V System

In the reaction of Cp(dmpe)VCH₂Ph with Ph₂SiH₂ versus Ph₂SiD₂ at room temperature, a KIE of 2.1 ± 0.1 was observed [REFS‑1]. This larger magnitude, relative to the Ni‑pincer system, reflects a different rate‑limiting transition state and validates the utility of Ph₂SiD₂ as a mechanistic probe across diverse metal centers.

Paramagnetic organometallics Vanadium silyl complexes Deuterium isotope effect

Stereoselective β‑Deuterium Incorporation in Conjugate Reduction: Quantitative Regiospecificity Enabled Solely by Ph₂SiD₂

Using dideuteriodiphenylsilane in the Pd/ZnCl₂‑catalyzed conjugate reduction of α,β‑unsaturated ketones such as benzalacetone, levoglucosenone, and cholest‑1‑en‑3‑one delivers a single deuterium atom stereoselectively at the β‑position (C‑4 of the enone) in all cases [REFS‑1]. In contrast, reduction with Ph₂SiH₂ in the presence of D₂O places deuterium at the α‑position, demonstrating that only Ph₂SiD₂ can regioselectively label the site of hydride delivery.

Stereoselective deuteration Conjugate reduction Isotopic labeling

High Isotopic Enrichment (97 atom % D) Enables Unambiguous NMR and Mass Spectrometric Quantification

Commercially sourced diphenyl(silane‑d₂) is specified at ≥97 atom % D isotopic enrichment and ≥99 % chemical purity [REFS‑1]. This enrichment exceeds the deuteration level achievable by catalytic H/D exchange methods, which yield Ph₂SiD₂ in 95% conversion from Ph₂SiH₂ under 2 bar D₂ [REFS‑2], but always leave residual protio‑isotopologue that complicates quantitative ¹H NMR integration and mass spectral isotope pattern deconvolution.

Stable isotope labeling NMR spectroscopy Isotopic purity specification

Explicit H/D Exchange Pathway Identification in Olefin Hydrosilylation Using Ph₂SiD₂

In zirconocene‑catalyzed hydrosilylation of styrene, switching from Ph₂SiH₂ to Ph₂SiD₂ reveals extensive H/D exchange between the silicon‑bound deuterium and olefinic/allylic C–H positions, producing partially deuterated styrene and ethylbenzene products [REFS‑1]. With Ph₂SiH₂, this exchange is invisible because the incoming hydrogen is identical to the protio background. The observation directly confirms a reversible β‑hydride elimination/reinsertion step in the catalytic cycle.

Olefin hydrosilylation Mechanistic investigation H/D exchange

Mechanistic Confirmation of Si–H Addition Across Ru=C Bond via Deuterium Tracer Study

Treatment of the coordinatively saturated Cp*Ru(H)(κ²‑P,Carbene) complex with Ph₂SiH₂ yields the Si–H addition product 3a in 82–94% yield. The analogous reaction employing Ph₂SiD₂ provides deuterium‑specific NMR evidence confirming Si–D addition across the Ru=C unit, a mechanism that could not be distinguished from alternative σ‑bond metathesis pathways if only Ph₂SiH₂ were used [REFS‑1].

Ruthenium carbene complexes Si–H bond activation Deuterium labeling

Diphenyl(silane-d2): Preferred Application Scenarios Where Isotopic Purity and Mechanistic Traceability Are Decisive


Kinetic Isotope Effect (KIE) Determination in Catalytic Hydrosilylation and Dehydrogenative Silylation

Researchers investigating the rate‑determining step of Si–H activation by transition‑metal catalysts require a matched pair of protio and deuterio silanes. Ph₂SiD₂ is the preferred isotopologue because it allows direct measurement of k_H/k_D without changing steric or electronic properties. The KIE values of 1.3–1.4 (Ni‑pincer system) and 2.1 (vanadium system) reported above exemplify how Ph₂SiD₂ quantifies the degree of Si–H bond cleavage at the transition state, enabling catalyst benchmarking and computational validation. Neither Ph₂SiH₂ alone nor alternative deuteriosilanes (e.g., Ph₃SiD, Et₃SiD) provide the same combination of a single, well‑characterized Si–D bond environment and high commercial enrichment.

Stereoselective and Regiospecific Deuterium Labeling of Pharmaceutical Intermediates

In the synthesis of deuterated drug candidates or bio‑tracers, site‑specific deuterium incorporation is critical for metabolic stability and mass spectrometric quantification. The Keinan–Greenspoon conjugate reduction protocol employing Ph₂SiD₂ delivers >95% deuterium at the β‑carbon of saturated ketones with complete stereocontrol . This transformation cannot be replicated by post‑reaction H/D exchange, which would scramble the label across multiple positions. Procurement of commercial Ph₂SiD₂ at 97 atom % D ensures that starting isotopic enrichment is sufficient to meet regulatory guidelines for deuterated active pharmaceutical ingredients (typically requiring ≥98 atom % D at the labeled position, achievable with one additional purification step after the labeling reaction).

Mechanistic Discrimination Between Competing Catalytic Pathways in Olefin Functionalization

When a novel transition‑metal catalyst promotes hydrosilylation, the mechanism (Chalk‑Harrod, modified Chalk‑Harrod, σ‑bond metathesis, or radical pathway) can be distinguished only by deuterium‑labeling experiments. Ph₂SiD₂ reveals H/D exchange patterns (as shown in the zirconocene‑styrene system ) that are invisible to Ph₂SiH₂. Laboratories engaged in homogeneous catalyst discovery should therefore maintain a standard inventory of Ph₂SiD₂, as the absence of deuterium scrambling data often triggers questions from reviewers or thesis committees regarding mechanistic rigor.

Preparation of Deuterium‑Enriched Silicone Polymers and Coatings with Tailored Refractive Index Stability

Deuterated organosilanes serve as monomers for specialty silicone polymers in fiber‑optic cladding and neutron‑scattering sample environments, where C–H vibrational overtone absorption must be minimized. Commercial Ph₂SiD₂ (density 1.004 g/mL at 25 °C, refractive index n²⁰/D 1.579) permits polymer chemists to introduce precisely two deuterium atoms per diphenylsilyl repeat unit. Catalytic H/D exchange routes yield ~95% deuterium incorporation with residual protio defects that create measurable absorption losses, whereas the ≥97 atom % D commercial material provides a reproducible building block for high‑transparency optical silicones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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